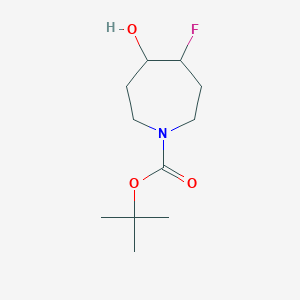

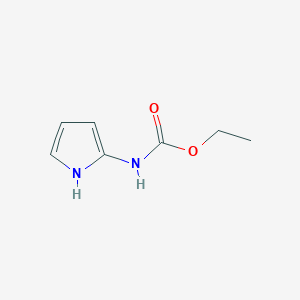

![molecular formula C17H22N2O3 B1532418 Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate CAS No. 920023-54-7](/img/structure/B1532418.png)

Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate

説明

Synthesis Analysis

The synthesis of similar spirocyclic oxindole analogues has been described in the literature . The key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .科学的研究の応用

Efficient Synthesis Approaches

An effective, scalable synthesis route towards spirocyclic oxindole analogues, utilizing "Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate" as a key intermediate, highlights the compound's significance in synthetic chemistry. The process involves crucial steps such as dianion alkylation and cyclization, demonstrating the compound's utility in synthesizing complex molecular architectures (Teng, Zhang, & Mendonça, 2006).

Novel Compound Synthesis

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a structurally related compound, underscores the versatility of spirocyclic intermediates in accessing chemical spaces complementary to traditional piperidine systems. This process opens avenues for further selective derivatization, illustrating the adaptability of such compounds in medicinal chemistry and drug development (Meyers et al., 2009).

Building Blocks for Diverse Derivatives

"this compound" serves as a foundational element for synthesizing enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common dioxopiperidinecarboxylate precursor. This utility emphasizes its role in producing cis- and trans- configurations of complex amino acid derivatives, which are crucial for pharmaceutical development (Marin et al., 2004).

Application in Heterocyclic Synthesis

The compound's application extends to the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This demonstrates its utility in generating novel heterocyclic systems, which are a cornerstone of drug discovery and development for targeting various biological pathways (Moskalenko & Boev, 2014).

作用機序

Target of Action

Tert-butyl 3-oxospiro[isoindoline-1,4’-piperidine]-1’-carboxylate is a type of spiro compound . Spiro compounds are known to interact with a wide range of receptors . .

Mode of Action

It is known that spiro compounds, due to their structure, can interact with a wide range of receptors .

Biochemical Pathways

It is known that spiro compounds can exhibit a variety of interesting biological activities .

Pharmacokinetics

The synthesis of similar spiro compounds has been reported .

Result of Action

Spiro compounds have been shown to exhibit a variety of interesting biological activities .

生化学分析

Biochemical Properties

Due to its structure, it is known to interact with a wide range of receptors

Cellular Effects

Similar spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that Tert-butyl 3-oxospiro[isoindoline-1,4’-piperidine]-1’-carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar spiro compounds interact with a wide range of receptors . This suggests that Tert-butyl 3-oxospiro[isoindoline-1,4’-piperidine]-1’-carboxylate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

tert-butyl 3-oxospiro[2H-isoindole-1,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)13-7-5-4-6-12(13)14(20)18-17/h4-7H,8-11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAYKTNBVAUFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

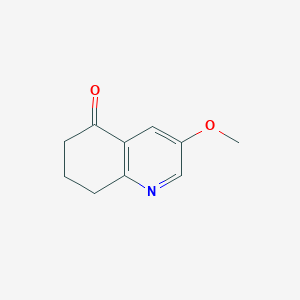

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)

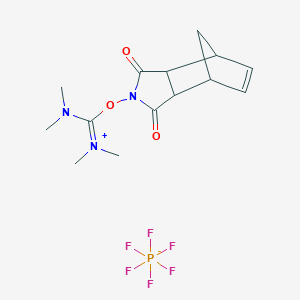

![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)

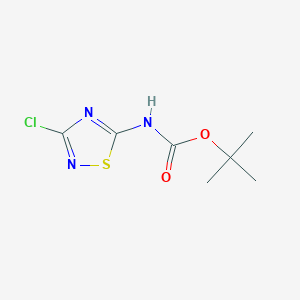

![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)

![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)